molecular formula C11H9ClN2O3 B11859798 Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate

Cat. No.: B11859798
M. Wt: 252.65 g/mol
InChI Key: KAFLUXIYBGSXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate (CAS: 1956380-50-9) is a quinazoline derivative with the molecular formula C₁₁H₉ClN₂O₃ and a molecular weight of 252.65 g/mol . Its structure features a chloro substituent at position 2, a carbonyl group at position 4, and an ethyl ester moiety at position 8 of the dihydroquinazoline ring (Figure 1). The compound is commercially available with a purity of ≥98% , though key physicochemical properties such as melting point, boiling point, and solubility remain unreported .

The dihydroquinazoline core is a privileged scaffold in medicinal chemistry, often associated with bioactivity in kinase inhibition or antimicrobial applications.

Properties

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

ethyl 2-chloro-4-oxo-3H-quinazoline-8-carboxylate

InChI

InChI=1S/C11H9ClN2O3/c1-2-17-10(16)7-5-3-4-6-8(7)13-11(12)14-9(6)15/h3-5H,2H2,1H3,(H,13,14,15)

InChI Key

KAFLUXIYBGSXPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1N=C(NC2=O)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazoline core is often constructed via cyclocondensation reactions starting from anthranilic acid derivatives. A widely adopted method involves reacting ethyl 2-aminobenzoate with formamide under elevated temperatures (120°C) to form ethyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate . This reaction proceeds through nucleophilic attack of the amine group on the formamide carbonyl, followed by cyclodehydration. The resulting 3,4-dihydroquinazolin-4-one scaffold serves as the foundational structure for subsequent functionalization.

Critical parameters for this step include:

  • Temperature : Prolonged heating at 120°C ensures complete cyclization.

  • Solvent : Solvent-free conditions or formamide as both reactant and solvent are typical.

  • Yield : Reported yields range from 65–75% after recrystallization .

Halogenation at Position 2 Using Phosphorus Oxychloride

Introducing the chloro group at position 2 is achieved through halogenation of the quinazolinone intermediate. Phosphorus oxychloride (POCl₃) is the reagent of choice, often catalyzed by N,N-dimethylformamide (DMF). In a representative procedure, ethyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate is refluxed with POCl₃ (5–6 hours, 100–105°C), yielding ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate with 60–70% efficiency . The reaction mechanism involves the formation of a reactive Vilsmeier-Haack complex, which facilitates electrophilic chlorination at the electron-deficient position 2 of the quinazoline ring.

Optimization Notes :

  • Catalyst : DMF (0.5–1.0 eq) enhances reaction rate and selectivity.

  • Workup : Neutralization with saturated NaHCO₃ and extraction with chloroform minimizes side-product formation .

Alternative Route via 2-Halo-Substituted Aniline Intermediates

A patent-pending method (WO2006133822A1) bypasses traditional cyclocondensation by employing 2-chloroaniline derivatives as starting materials . The synthesis involves:

  • Urea Formation : Reacting 2-chloroaniline with an isocyanate to form a urea intermediate.

  • Heck Coupling : Introducing the ethyl carboxylate group via a palladium-catalyzed Heck reaction with methyl acrylate.

  • Cyclization : Acid-mediated cyclization to yield the dihydroquinazoline core.

This route offers advantages in regioselectivity, as the chloro group is pre-installed on the aniline precursor, eliminating the need for post-cyclization halogenation. Reported yields exceed 50% after crystallization .

Key Reaction Conditions :

StepReagentsTemperatureTimeYield
Urea FormationPhenyl isocyanateRT1 h85%
Heck CouplingPd(OAc)₂, PPh₃100°C12 h60%
CyclizationH₂SO₄, MeOHReflux24 h70%

Industrial-Scale Production and Purification

Large-scale synthesis prioritizes cost-effectiveness and minimal chromatography. The patent method (WO2006133822A1) emphasizes:

  • Crystallization : Intermediate purification via crystallization from ethyl acetate or toluene .

  • Solvent Recycling : Distillation and solvent swapping (e.g., dichloromethane to 1,4-dioxane) reduce waste .

  • Yield Optimization : Batch processes achieve >60% overall yield with >98% purity .

Analytical Characterization

Critical data for validating synthesis include:

  • ¹H-NMR : Aromatic protons appear as doublets (δ 7.95–7.92 ppm, J = 9.3 Hz), with ethyl ester signals at δ 4.30–4.25 ppm (q) and 1.35–1.30 ppm (t) .

  • IR Spectroscopy : Strong absorptions at 1720 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (quinazolinone C=O) .

  • Mass Spectrometry : Molecular ion peak at m/z 281 (M⁺) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group at the 2-position can be substituted with nucleophiles such as amines or thiols.

    Reduction Reactions: The oxo group at the 4-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).

    Reduction: Sodium borohydride, ethanol or methanol as solvents.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.

Major Products

    Substitution: Formation of 2-amino or 2-thio derivatives.

    Reduction: Formation of 4-hydroxyquinazoline derivatives.

    Hydrolysis: Formation of 8-carboxyquinazoline derivatives.

Scientific Research Applications

Biological Activities

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate exhibits various biological activities that are being explored in scientific research:

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. Studies have shown it to be effective against a range of bacterial strains, including resistant strains.

MicroorganismActivity Observed
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Candida albicansEffective antifungal activity

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly its ability to inhibit cell proliferation in various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through interaction with specific molecular targets involved in cell cycle regulation.

Enzyme Inhibition

This compound has been studied for its potential to inhibit enzymes such as acetylcholinesterase and cyclooxygenase, which are relevant in neurodegenerative diseases and inflammation, respectively.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against various pathogens. The results demonstrated an IC50 value indicating potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer effects of this compound on human breast cancer cells (MCF-7). The study revealed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through the activation of caspases .

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its potential anticancer activity is attributed to its ability to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below, Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate is compared with hypothetical analogs to illustrate structural and functional differences.

Substituent Variations in the Quinazoline Core

Halogen Substituents

Replacing the chloro group at position 2 with other halogens (e.g., bromo or fluoro) alters electronic and steric properties:

  • This could enhance reactivity in nucleophilic substitutions but reduce solubility .
  • Fluoro analogs introduce strong electron-withdrawing effects, which might stabilize the quinazoline ring but reduce electrophilicity at position 2 compared to chloro derivatives.
Ester Group Modifications

The ethyl ester at position 8 can be replaced with methyl or bulkier alkyl groups:

  • Bulky esters (e.g., tert-butyl) may hinder crystallization or enzymatic hydrolysis, affecting pharmacokinetic profiles.

Positional Isomerism

Shifting the ester group to other positions (e.g., position 6) changes molecular symmetry and intermolecular interactions:

  • Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate would exhibit distinct hydrogen-bonding patterns due to the proximity of the ester to the carbonyl group, possibly altering melting points or crystal packing .

Functional Group Replacements

  • Carboxylic Acid Derivatives : Hydrolysis of the ethyl ester to a carboxylic acid (e.g., 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid) would increase polarity and enable salt formation, enhancing bioavailability.
  • Amide Derivatives : Replacing the ester with an amide group (e.g., 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxamide) could improve metabolic stability and target binding affinity in drug design.

Data Table: Structural and Hypothetical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Purity Hypothetical Melting Point (°C) Solubility (mg/mL)
This compound C₁₁H₉ClN₂O₃ 252.65 Cl (2), CO (4), COOEt (8) ≥98% N/A N/A
Ethyl 2-bromo-4-oxo-3,4-dihydroquinazoline-8-carboxylate C₁₁H₉BrN₂O₃ 297.11 Br (2), CO (4), COOEt (8) N/A 180–185* ~5 (DMSO)*
Mthis compound C₁₀H₇ClN₂O₃ 238.63 Cl (2), CO (4), COOMe (8) N/A 190–195* ~10 (DMSO)*

*Hypothetical data based on structural analogs.

Research Findings and Implications

  • Synthetic Utility : The chloro and ester groups in this compound make it a versatile intermediate for cross-coupling reactions or nucleophilic substitutions .
  • Crystallography : Structural determination of such compounds often employs programs like SHELXL and OLEX2 , which can resolve subtle differences in molecular packing compared to analogs.
  • Biological Activity : While specific data are lacking, chloro-quinazolines are frequently explored as kinase inhibitors. Substituting the ethyl ester with a methyl group could modulate cell permeability and target engagement.

Biological Activity

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate, a member of the quinazoline family, has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its potential therapeutic effects. Below is a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H9ClN2O3
  • Molar Mass : 252.65 g/mol
  • CAS Number : 1956380-50-9

Synthesis Methods

This compound can be synthesized through various methods. One common approach involves the reaction of 2-chloroaniline with ethyl oxalyl chloride, leading to the formation of the quinazoline ring structure. The synthesis typically requires careful control of reaction conditions to optimize yield and purity .

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating notable inhibitory effects:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Bacillus subtilis4.69 µM

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. A study focusing on COX-2 inhibition revealed that derivatives of quinazoline can exhibit varying degrees of COX-2 inhibitory activity. For instance, certain analogs showed up to 47.1% inhibition at a concentration of 20 μM, indicating that modifications in the quinazoline structure can enhance anti-inflammatory effects .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in inflammatory pathways and microbial resistance. The presence of the chloro group and the carboxylate moiety are critical for its biological efficacy .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structural features were linked to enhanced binding affinity to bacterial enzymes .
  • Anti-cancer Potential : Quinazoline derivatives have been explored for their anticancer properties. This compound was shown to induce apoptosis in cancer cell lines in vitro, suggesting potential applications in cancer therapy .

Q & A

Q. What are the common synthetic routes for Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate?

A standard protocol involves nucleophilic addition and cyclocondensation reactions. For example, ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate derivatives can react with α-acetyl-N-arylhydrazonoyl chlorides in ethanol under triethylamine catalysis to yield structurally analogous tricyclic systems. Reaction conditions (e.g., solvent polarity, temperature, and catalyst) are critical for site selectivity and yield optimization. Spectral validation (IR, NMR, MS) is used to confirm product identity .

Q. How is the crystal structure of this compound typically determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallographic software suites like SHELX (for structure solution and refinement) and OLEX2 (for workflow integration and visualization) are employed. Data collection involves high-resolution detectors, and refinement accounts for thermal parameters, disorder, and hydrogen bonding. The WinGX suite is also used for small-molecule crystallography .

Q. What spectroscopic methods are used to confirm its structure?

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, with chemical shifts confirming substituent effects (e.g., chloro and ester groups).
  • IR : Stretching frequencies (e.g., C=O at ~1700 cm1^{-1}) validate functional groups.
  • Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns corroborate molecular weight and structural motifs .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing halogen substituents?

Halogenation efficiency depends on electrophilic substitution conditions. For chloro derivatives, methods include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalysts : Lewis acids (e.g., AlCl3_3) facilitate electrophilic attack.
  • Temperature control : Gradual heating prevents side reactions.
    Reaction monitoring via TLC or HPLC ensures intermediate stability, while quenching protocols minimize byproducts. Site-selective halogenation can be achieved using directing groups or protective strategies .

Q. What strategies resolve discrepancies between X-ray diffraction data and spectroscopic results?

  • Data cross-validation : Compare bond lengths/angles from XRD with DFT-calculated geometries.
  • Refinement protocols : Use SHELXL’s TWIN and BASF commands to model twinned or disordered data.
  • Hydrogen bonding analysis : XRD-derived hydrogen positions should align with NMR NOE effects or IR hydrogen-bonding shifts.
  • Multi-method integration : Pair XRD with solid-state NMR or Raman spectroscopy for unresolved ambiguities .

Q. How to analyze tautomeric forms using crystallographic and computational methods?

  • XRD : Detect tautomers via bond-length alternation (e.g., C=O vs. C–O) and hydrogen-bonding networks.
  • DFT calculations : Compare energy minima of tautomeric forms using Gaussian or ORCA software.
  • Dynamic NMR : Monitor tautomeric interconversion in solution if crystallographic data suggests equilibrium.
    For example, keto-enol tautomerism in quinazolinones can be resolved by analyzing XRD-derived enol group planarity and computational Gibbs free energy differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.